7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Physicochemical properties Lipophilicity Lead optimization

7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS 2825011-25-2; molecular formula C₉H₈N₂O₂; MW 176.17) is a heterocyclic building block belonging to the pyrrolo[1,2-c]pyrimidine scaffold class, featuring a carboxylic acid handle at the 3-position and a methyl substituent at the 7-position of the fused pyrrole-pyrimidine ring system. The unsubstituted parent compound, pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS 251102-27-9; MW 162.15), has been utilized as a key intermediate in kinase inhibitor programs targeting PI3Kα, CLK/DYRK splicing kinases, and FGFR1, with the scaffold demonstrating validated inhibitory activity in the nanomolar range.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 2825011-25-2
Cat. No. B13552345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid
CAS2825011-25-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1C=NC(=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-6-2-3-7-4-8(9(12)13)10-5-11(6)7/h2-5H,1H3,(H,12,13)
InChIKeyQULWEYPATDDGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS 2825011-25-2): A 7-Methyl-Substituted Pyrrolopyrimidine Carboxylic Acid Building Block for Kinase-Targeted Medicinal Chemistry


7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS 2825011-25-2; molecular formula C₉H₈N₂O₂; MW 176.17) is a heterocyclic building block belonging to the pyrrolo[1,2-c]pyrimidine scaffold class, featuring a carboxylic acid handle at the 3-position and a methyl substituent at the 7-position of the fused pyrrole-pyrimidine ring system . The unsubstituted parent compound, pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS 251102-27-9; MW 162.15), has been utilized as a key intermediate in kinase inhibitor programs targeting PI3Kα, CLK/DYRK splicing kinases, and FGFR1, with the scaffold demonstrating validated inhibitory activity in the nanomolar range [1][2]. The 7-methyl substitution on the target compound confers differentiated physicochemical properties—including altered lipophilicity (predicted LogP ≈1.34 versus ~1.7 for the unsubstituted parent) and increased steric bulk—that are directly relevant to structure-activity relationship (SAR) optimization and procurement decisions in lead-generation campaigns [3].

Why 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid Cannot Be Interchanged with Unsubstituted or Ester Pyrrolopyrimidine Analogs in Lead Optimization


Generic substitution among pyrrolo[1,2-c]pyrimidine-3-carboxylic acid analogs is demonstrably unreliable due to the pharmacophoric sensitivity of the 7-position. Published SAR studies on 7-substituted pyrrolo-pyrimidine HCK inhibitors reveal that even minor modifications at the 7-position produce an 'activity cliff'—with IC₅₀ values shifting by 100- to 1000-fold relative to the parent compound RK-20449, despite identical predicted binding conformations [1]. Independently, rational drug design efforts targeting MRP1 identified the 7-position as the critical pharmacophoric interaction site, where functional group identity determines selectivity against P-glycoprotein [2]. Additionally, the carboxylic acid at position 3 provides a direct amide-coupling handle absent in the corresponding methyl ester analog (CAS 58298-71-8), which requires a hydrolysis step prior to derivatization—introducing an additional synthetic transformation with attendant yield loss and purity risk [3]. These convergent lines of evidence establish that the 7-methyl-3-carboxylic acid substitution pattern is not trivially exchangeable with unsubstituted, ester, or differently substituted pyrrolopyrimidine congeners in any SAR-driven program.

Quantitative Differentiation Evidence for 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid (2825011-25-2) Versus Closest Analogs


Physicochemical Differentiation: LogP and Molecular Weight Shift Versus Unsubstituted Parent Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

The 7-methyl group on the target compound produces a measurable shift in key physicochemical parameters relative to the unsubstituted parent pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS 251102-27-9). The target compound has a molecular weight of 176.17 g/mol and a predicted LogP of ~1.34 , whereas the unsubstituted parent has a molecular weight of 162.15 g/mol and a predicted XLogP3-AA of ~1.7 [1]. This represents a net reduction in predicted lipophilicity of approximately 0.36 log units despite the addition of a methyl group, attributable to the altered electronic environment of the fused ring system. The increased topological polar surface area (TPSA = 54.6 Ų for the target ) further differentiates it from analogs lacking the carboxylic acid or methyl functionality.

Physicochemical properties Lipophilicity Lead optimization Medicinal chemistry

7-Position Substitution Sensitivity: Published Activity Cliff Data Demonstrates 100–1000× Potency Variation in HCK Kinase Inhibition

Published crystallographic and biochemical studies on 7-substituted pyrrolo-pyrimidine inhibitors of hematopoietic cell kinase (HCK) provide direct quantitative evidence that the 7-position is a pharmacophoric hotspot. Yuki et al. (2017) demonstrated that amino acid derivatives of 7-substituted pyrrolo-pyrimidine, despite adopting the same predicted binding conformation as the parent inhibitor RK-20449, exhibited IC₅₀ values that were 100- to 1000-fold higher (i.e., weaker) than RK-20449 [1]. The study further established a significant correlation between the predicted pKa of the 7-position amine nitrogen and inhibitory potency, validated by X-ray co-crystal structures showing defects in the ionic bond with Asp348 of HCK in the less potent 7-substituted derivatives [1]. Separately, Wang et al. (2004) identified the 7-position as the key pharmacophoric interaction site for MRP1 modulation, where functional group variation at this position determined selectivity against P-glycoprotein [2].

Kinase inhibition Structure-activity relationship HCK Activity cliff Drug design

Synthetic Handle Advantage: Free Carboxylic Acid Versus Methyl Ester for One-Step Amide Coupling in Library Synthesis

7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid bears a free carboxylic acid at the 3-position, enabling direct amide bond formation with amines via standard coupling reagents (e.g., HATU, EDCI/HOBt) without a hydrolysis step . The closest ester analog, methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS 58298-71-8; C₉H₈N₂O₂; MW 176.17), requires saponification (e.g., LiOH, NaOH) prior to amide coupling, adding one synthetic step with typical yield losses of 5–15% and introducing a potential purity-liability from residual ester or hydrolytic byproducts . The Tanabe Seiyaku patent (JPS5223093A) explicitly describes pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters as intermediates requiring further transformation to access the free acid for downstream functionalization [1]. The target compound eliminates this deprotection burden, directly streamlining library production.

Synthetic efficiency Amide coupling Parallel synthesis Building block Medicinal chemistry

Scaffold-Level Kinase Inhibition Validation: Pyrrolo[1,2-c]pyrimidine Core Demonstrates Nanomolar PI3Kα Inhibition and Sub-Micromolar Cytotoxicity

The pyrrolo[1,2-c]pyrimidine scaffold has been validated as a kinase inhibitor chemotype through the work of Ibrahim et al. (2015), who designed and synthesized four series of condensed pyrrolo[1,2-c]pyrimidines (6a–d, 8a–d, 10a,b, 12a–e) as PI3Kα inhibitors [1]. The morpholino-pyrimidopyrrolopyrimidinones (8a–d) and morpholino-pyridopyrrolopyrimidine-2-carbonitriles (12a–e) demonstrated highly potent and selective PI3Kα inhibition with IC₅₀ values ranging from 0.1 to 7.7 nM [1]. These compounds also exhibited considerable cytotoxic activity against the cervical cancer cell line HeLa, which overexpresses p110α, with IC₅₀ values of 0.21–1.99 μM [1]. Molecular modeling confirmed that the compounds dock productively into the p110α active site, stabilized by a key hydrogen bond with the backbone amide of Val851 [1]. Separately, Nam et al. (2022) reported that an indolizine-fused pyrrolo[1,2-c]pyrimidine exhibited potent anticancer activity against hepatocellular carcinoma HepG2 and Huh7 cells [2].

PI3Kα inhibition Kinase selectivity Cytotoxicity Cancer Scaffold validation

Commercially Verified Purity Specification: 98% Baseline with Batch-Level Quality Control Documentation

The target compound is commercially available with a documented purity specification of 98%, as verified by the Leyan (Haohong Biomedical) product listing for CAS 2825011-25-2, which notes that displayed purity represents the warehouse entry guidance value with batch-specific certificates of analysis available upon request . The unsubstituted parent compound (CAS 251102-27-9) is also available at 98% purity from multiple vendors including BLD Pharmatech (distributed via Sigma-Aldrich) and Bide Pharmatech , providing a comparable quality baseline. However, the methyl ester analog (CAS 58298-71-8) is typically supplied at a lower minimum purity of 95% , representing a meaningful quality differential for applications requiring high-purity starting material.

Quality control Purity specification Procurement Reproducibility Batch consistency

Optimal Research and Procurement Application Scenarios for 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid (2825011-25-2)


Kinase Inhibitor Lead Optimization Requiring 7-Position SAR Exploration

Medicinal chemistry teams optimizing kinase inhibitor leads on the pyrrolo[1,2-c]pyrimidine scaffold should procure this compound when exploring the 7-position substitution vector. Published SAR data demonstrate that modifications at the 7-position can produce 100–1000× shifts in kinase inhibitory potency [1], making the systematic exploration of this vector with the 7-methyl analog essential for establishing robust SAR. The free carboxylic acid at position 3 enables direct amide library synthesis to probe the 3-position vector in parallel, maximizing SAR information per synthetic cycle .

CNS-Penetrant Kinase Inhibitor Design Leveraging Differentiated Lipophilicity

The predicted LogP of ~1.34 for the target compound—approximately 0.36 log units lower than the unsubstituted parent (XLogP3-AA = 1.7) [1]—positions this building block favorably for CNS drug discovery programs. Lower LogP values are associated with reduced hERG channel binding, improved metabolic stability, and enhanced CNS multiparameter optimization (MPO) scores. Researchers designing brain-penetrant kinase inhibitors (e.g., LRRK2 for Parkinson's disease, where pyrrolopyrimidine scaffolds have demonstrated preclinical efficacy [2]) should select the 7-methyl analog over the unsubstituted parent as the starting building block to bias physicochemical properties toward the CNS drug-like space from the outset of library design.

High-Throughput Amide Library Synthesis for Hit-to-Lead Expansion

For parallel synthesis workflows generating amide libraries (24–96 compounds per array), the free carboxylic acid functionality eliminates the ester hydrolysis step required when using the methyl ester analog (CAS 58298-71-8) [1]. This one-step advantage translates to reduced total synthesis time per library plate, lower cumulative purification burden, and elimination of ester hydrolysis byproduct contamination risk. The 98% purity specification ensures consistent starting material quality across library batches, reducing the incidence of impurity-derived false positives in high-throughput biological screening.

MRP1 Transporter Selectivity Studies Requiring Defined 7-Position Pharmacophore

Research groups investigating multidrug resistance-associated protein 1 (MRP1) modulation should select this compound as a key intermediate for generating 7-position-focused analog series. The published rational design studies identifying the 7-position of pyrrolopyrimidine as the critical pharmacophoric interaction site for MRP1 binding and Pgp selectivity [1] provide a strong mechanistic rationale for systematic derivatization at this position. The 7-methyl-3-carboxylic acid building block offers a defined starting point for amide diversification that maintains the 7-methyl pharmacophore while varying the 3-position amide substituent to optimize MRP1 affinity and selectivity profiles.

Quote Request

Request a Quote for 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.